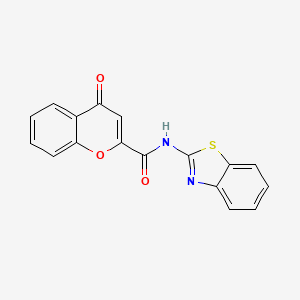

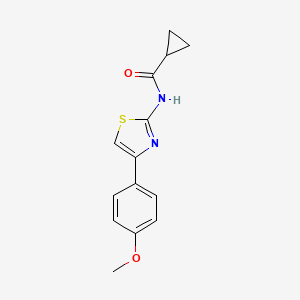

4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related heterocyclic compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the formation of 1,3-thiazolidin-4-ones involves reactions with arenealdehydes and mercaptoacetic acid, suggesting that the compound may also engage in reactions with aldehydes and thiols .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the formation of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones, which are synthesized using L-valine, arenealdehydes, mercaptoacetic acid, and DIPEA . Similarly, the synthesis of 1,3-diphenylthiazolo[3,4-a]benzimidazole is achieved by reacting 1,2-dibenzoylbenzimidazole with phosphorus pentasulfide . These methods indicate that the synthesis of complex heterocycles often requires the use of multiple reagents and can result in moderate yields.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as NMR and X-ray crystallography. For example, the structure of 1,3-thiazolidin-4-ones was confirmed by these methods . The importance of the relative position and number of substituent groups on the central phenyl scaffold is highlighted in the anion transport activity of 1,3-bis(benzimidazol-2-yl)benzene derivatives . This suggests that the molecular structure of "4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid" would also be crucial in determining its chemical properties and reactivity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, the Mitsunobu reaction with 4-(diphenylphosphino)benzoic acid serves as both a reductant and a pronucleophile . Cycloaddition reactions of 1,3-diphenylthiazolo[3,4-a]benzimidazole with fulvene and tropone systems proceed via a [4 + 2] cycloaddition, indicating the reactivity of such compounds towards dienes . These reactions showcase the versatility of heterocyclic compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and substituents. The presence of strong electron-withdrawing substituents, such as trifluoromethyl and nitro groups, can significantly enhance the activity of compounds, as seen in the anion transport activity of benzimidazole derivatives . The stereochemistry of the compounds is also important, as demonstrated by the stereospecific inversion of a secondary alcohol in the Mitsunobu reaction . These findings suggest that the physical and chemical properties of "4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid" would be similarly affected by its specific functional groups and stereochemistry.

Scientific Research Applications

Organic Synthesis

A novel methodology for synthesizing derivatives related to the 2′,3′-diphenyl-3H-spiro[[2]benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus was developed, using 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid as a precursor (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

The synthesis of 4-thioureidobenzoic acid, which led to the creation of various compounds with potential applications in organic synthesis, was detailed in a study (Dabholkar & Tripathi, 2011).

Antimicrobial Properties

A series of imidazole analogs of amino acids, dipeptides, and tripeptides were synthesized, showing potent bioactivity against pathogenic fungi and moderate activity against certain bacteria (Dahiya, 2008).

Research on benzimidazole derivatives synthesized from 4-(benzimidazol-2-yl)-3-thiabutanoic acid showed significant anticorrosive activity, indicating their potential use in industrial applications (Rbaa et al., 2020).

Material Science

A study demonstrated the use of various derivatives in dye-sensitized solar cells, showing the importance of electron-acceptors in enhancing power conversion efficiency and stability of the cells (Yang et al., 2016).

The creation of fluorescent imidazole-based chemosensors was reported for the reversible detection of cyanide and mercury ions, highlighting the compounds' potential applications in environmental monitoring (Emandi, Flanagan, & Senge, 2018).

Safety And Hazards

properties

IUPAC Name |

4-(1,3-diphenylimidazolidin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-22(26)18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJASPRKMUUQAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)